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Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444

3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) is a critical organic building block, widely
utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical
industries.[1] Its unique structure, featuring a fluorinated aromatic ring with adjacent amine
functionalities, imparts specific properties to target molecules, influencing factors like metabolic
stability and bioavailability.[2] Accurate and unambiguous structural confirmation of this
intermediate is paramount for ensuring the integrity of a synthetic pathway and the quality of
the final product.

This guide provides a comprehensive technical overview of two cornerstone analytical
techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—
as applied to the characterization of 3-Fluorobenzene-1,2-diamine. We will move beyond
procedural outlines to explore the causal relationships between molecular structure and
spectral output, offering field-proven insights for researchers, scientists, and drug development
professionals.

Compound Profile & Key Properties

A foundational understanding of the analyte's physical and chemical properties is the first step
in any analytical endeavor.
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Property Value Source
IUPAC Name 3-fluorobenzene-1,2-diamine [3]

CAS Number 18645-88-0 [4]
Molecular Formula CeH7FN2 [31[4]
Molecular Weight 126.13 g/mol [3114]

Physical Form

Solid or semi-solid

[5]

Melting Point

40.9-42.2 °C

[6]
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Caption: Chemical Structure of 3-Fluorobenzene-1,2-diamine.

Part 1: Functional Group Analysis via FT-IR
Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present
in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized
frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies
corresponding to its natural vibrational modes, producing a unique spectral fingerprint.

Experimental Protocol: KBr Pellet Method

This protocol describes a standard, reliable method for analyzing solid samples.

e Sample Preparation: Gently grind ~1-2 mg of high-purity 3-Fluorobenzene-1,2-diamine with
~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10
tons) using a hydraulic press for several minutes to form a transparent or semi-transparent
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disc.

o Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a
background scan. This is crucial to subtract the spectral contributions of atmospheric CO2
and Hz20.

o Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample
spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: Elucidating the Molecular Identity of a Key
Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095444#ft-ir-and-mass-spectrometry-analysis-of-3-
fluorobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.chemsrc.com/en/cas/18645-88-0_1041010.html
https://www.benchchem.com/product/b095444#ft-ir-and-mass-spectrometry-analysis-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#ft-ir-and-mass-spectrometry-analysis-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#ft-ir-and-mass-spectrometry-analysis-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#ft-ir-and-mass-spectrometry-analysis-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

